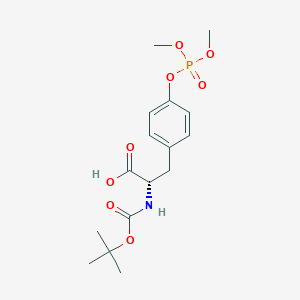

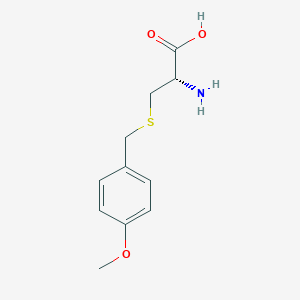

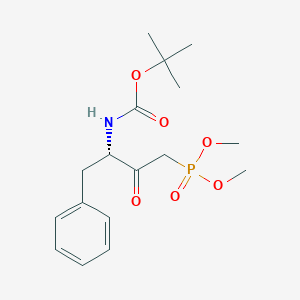

Boc-S-4-methoxybenzyl-D-cysteine

Descripción general

Descripción

Boc-S-4-methoxybenzyl-D-cysteine is a white to slight yellow to beige powder . It is a cystine derivative used in various chemical synthesis and peptide chemistry .

Synthesis Analysis

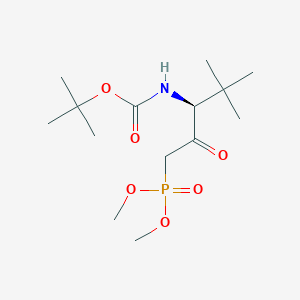

The synthesis of Boc-S-4-methoxybenzyl-D-cysteine involves Di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular formula of Boc-S-4-methoxybenzyl-D-cysteine is C16H23NO5S . For more detailed structural information, you may refer to resources such as ChemSpider .Physical And Chemical Properties Analysis

Boc-S-4-methoxybenzyl-D-cysteine has a molecular weight of 341.4 g/mol . It is a white powder and is clearly soluble in DMF . The melting point is between 68-74°C .Aplicaciones Científicas De Investigación

Biochemistry and Therapeutic Potential

Antioxidant Properties and Therapeutic Uses

Sulfur-containing amino acids like cysteine play pivotal roles in biological systems, notably in antioxidant defense mechanisms and potential therapeutic applications. N-acetyl-l-cysteine (NAC), a derivative of cysteine, exemplifies the therapeutic potential of sulfur-containing compounds. NAC's antioxidant properties, stemming from its role as a precursor to glutathione, underscore the importance of sulfur-containing amino acids in mitigating oxidative stress and inflammation in various diseases, including hepatic disorders (Rushworth & Megson, 2014; Andrade et al., 2015)(Rushworth & Megson, 2014)(Andrade et al., 2015).

Role in Protein Modification and Analysis

The modification of cysteine residues is crucial in mass spectrometry-based proteomic analysis, serving as a strategy to protect cysteine residues and prevent the re-formation of disulfide bonds during sample preparation. This modification is essential for the accurate analysis of protein structures and functions (Kuznetsova et al., 2020)(Kuznetsova et al., 2020).

Organic Synthesis and Chemical Behavior

- Chemical Behavior in Organic Synthesis: The versatility of cysteine in organic synthesis is highlighted by its role in selective chemical modifications of proteins and various organic reactions. Cysteine's reactivity and application in addition, condensation, substitution, and oxidation reactions make it a valuable tool in the synthesis of fluorescent probes and the exploration of organic reactions (Darroudi & Ziarani, 2021)(Darroudi & Ziarani, 2021).

Nutritional and Clinical Benefits

- Nutritional and Clinical Benefits of Cysteine-Enriched Supplements: The consumption of cysteine-enriched protein supplements can enhance antioxidant status and improve outcomes in various diseases. The natural occurrence of cysteine-rich proteins like whey or keratin and their potential as high-quality functional foods for clinical investigation further underscore the significance of sulfur-containing compounds in nutrition and therapy (McPherson & Hardy, 2011)(McPherson & Hardy, 2011).

Antimalarial Activity

- Search for Marine-Derived Natural Products: The exploration of marine-derived natural products, including those with sulfur-containing functional groups, for antimalarial activity represents an innovative approach in the search for effective antimalarial agents. This research underscores the potential of compounds like Boc-S-4-methoxybenzyl-D-cysteine in contributing to the development of new therapeutic agents against malaria (Wright et al., 1996)(Wright et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152879 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-4-methoxybenzyl-D-cysteine | |

CAS RN |

58290-35-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)